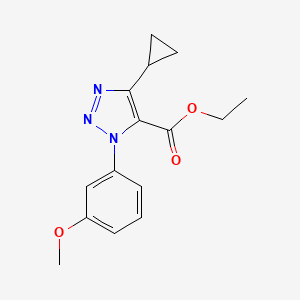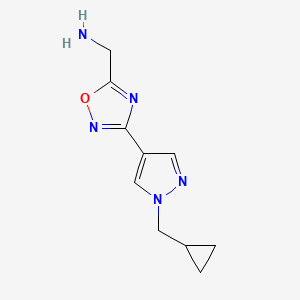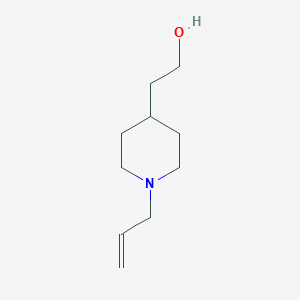![molecular formula C8H10ClN3O2 B1488515 Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate CAS No. 1247700-25-9](/img/structure/B1488515.png)
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate consists of an ethyl ester group attached to a 2-amino-6-chloropyrimidine ring . The InChI code for this compound is InChI=1S/C8H9ClN2O2/c1-2-13-8(12)4-6-3-7(9)11-5-10-6/h3,5H,2,4H2,1H3 .
Physical and Chemical Properties Analysis
This compound is a colorless to tan liquid . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not available from the search results.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Compound Formation
- Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol, leading to the formation of ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate. This process demonstrates the compound's role in creating complex chemical structures, which is fundamental in synthetic chemistry (Campaigne et al., 1981).
- Ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives, when treated with ammonia, yield 2-(4-aminopyrimidin-5-yl)acetamides, which are then cyclized to form biologically relevant compounds like diazaoxindoles (Kókai et al., 2016).
Biological Relevance and Antimicrobial Activity
- In the study of 6-aminouracyles and ethyl oxochloroacetate, it was found that the resulting ethyl 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetates exhibit low antibacterial and antitumor activity, highlighting the potential biological applications of these compounds (Gasparyan et al., 2016).
Agricultural and Environmental Implications
- Chlorimuron-ethyl, which is structurally similar, is used as a herbicide. Its degradation in soil involves microbial transformation, where fungi like Aspergillus niger play a significant role. Understanding the degradation pathways of such compounds can inform environmental management strategies (Sharma et al., 2012).
Anticancer Research
- Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, which shares a structural component with the ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate, has been studied for its potential effects on the proliferation and survival of cancer cells, indicating a role in the development of anticancer agents (Temple et al., 1983).
Glucosidase Inhibition Studies
- Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and shown to have high inhibition activities towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in the treatment of diseases like diabetes (Babar et al., 2017).
Molluscicidal Properties
- Certain derivatives of this compound have been shown to possess molluscicidal properties, useful in controlling populations of snails that are intermediate hosts of diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
Anti-Tubercular Activity
- Ethyl 1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, a compound related to this compound, shows significant potential as an anti-tubercular agent (Vavaiya et al., 2022).
Safety and Hazards
Mecanismo De Acción
Mode of Action
As with many organic compounds, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate’s action are currently unknown. Understanding these effects will require further experimental studies and will be crucial for predicting the compound’s potential therapeutic applications .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in nucleotide synthesis and metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions are crucial for the compound’s potential use in anticancer therapies, as it can inhibit the synthesis of DNA and RNA in rapidly dividing cells .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it has been observed to affect the expression of genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of dihydrofolate reductase, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition leads to a decrease in nucleotide production, ultimately affecting cell division and growth. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and reducing cancer cell proliferation. At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and folate metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the production of nucleotides and other metabolites. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting cellular function and growth .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins involved in DNA synthesis and gene expression. The compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)4-10-7-3-6(9)11-5-12-7/h3,5H,2,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMDHGTCMKYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)
![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)
![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)






![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)
